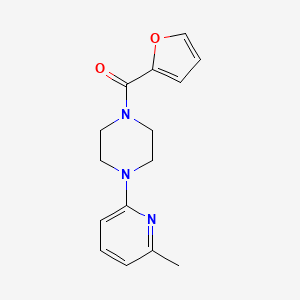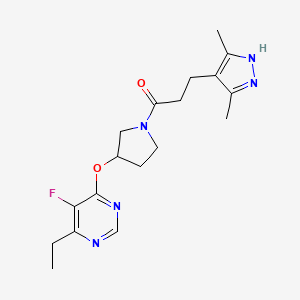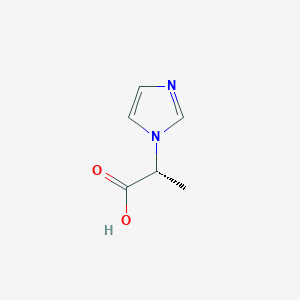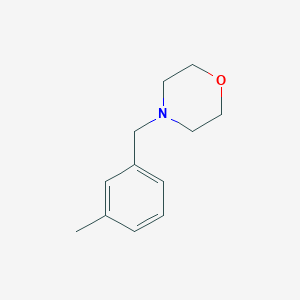
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine, also known as FCPR, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FCPR belongs to the class of piperazine derivatives and has been found to possess a variety of pharmacological properties that make it a promising candidate for drug development.
Scientific Research Applications
Antidepressant and Antianxiety Properties
- A study by Kumar et al. (2017) explored novel derivatives of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These compounds showed significant antidepressant and antianxiety activities in albino mice, suggesting potential applications in psychiatric medicine (Kumar et al., 2017).
Agrochemical Applications
- Wang et al. (2015) synthesized novel furan/thiophene and piperazine-containing compounds with significant fungicidal and herbicidal activities. These findings indicate potential uses in agriculture, particularly in plant protection (Wang et al., 2015).
Antipsychotic Potential
- Raviña et al. (2000) developed novel butyrophenones with affinity for dopamine and serotonin receptors. These compounds, including derivatives with piperazine structures, showed potential as antipsychotic drugs (Raviña et al., 2000).
Anticancer and Antimicrobial Properties
- Research by Amir et al. (2016) on platinum(II) dithiocarbamate complexes, including a compound with 4-(furan-2-carbonyl)piperazine-1-carbodithioate, demonstrated potent anticancer activities. This suggests a role in developing new cancer treatments (Amir et al., 2016).
- Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, showing antimicrobial activities against various microorganisms. This indicates their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Neuroinflammation Imaging
- Lee et al. (2022) developed a novel ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), crucial for neuroinflammation imaging. This ligand includes a furan-2-carboxamide structure, showing potential in diagnosing neurodegenerative diseases (Lee et al., 2022).
Green Chemistry Applications
- Sayin and Yılmaz (2014) synthesized calix[n]arenes with 1-(2-furoyl)piperazine, used as catalysts in Mannich reactions. This work highlights the use of these compounds in green chemistry applications, promoting eco-friendly synthesis methods (Sayin & Yılmaz, 2014).
Organic Semiconductor Research
- Sharma et al. (1995) studied the electrical and photoelectrical behavior of furazano[3,4-b]piperazine derivatives. This research provides insights into their potential use as organic semiconductors in electronic devices (Sharma et al., 1995).
properties
IUPAC Name |
furan-2-yl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-4-2-6-14(16-12)17-7-9-18(10-8-17)15(19)13-5-3-11-20-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXXMRDVKZJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2955559.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)
![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)
![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)

![(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol](/img/structure/B2955572.png)


![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)
![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)
